Bienvenue dans la boutique en ligne BenchChem!

3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide

Structural isomerism Scaffold hopping Target engagement

3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2, PubChem CID is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a 3-chloropyridin-4-yloxy substituent at the pyrrolidine 3-position and a 4-fluorophenyl urea moiety at the 1-position. Its molecular formula is C16H15ClFN3O2 with a molecular weight of 335.76 g/mol.

Molecular Formula C16H15ClFN3O2
Molecular Weight 335.76
CAS No. 2034618-93-2
Cat. No. B2840684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
CAS2034618-93-2
Molecular FormulaC16H15ClFN3O2
Molecular Weight335.76
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H15ClFN3O2/c17-14-9-19-7-5-15(14)23-13-6-8-21(10-13)16(22)20-12-3-1-11(18)2-4-12/h1-5,7,9,13H,6,8,10H2,(H,20,22)
InChIKeyJZRRHLJXSZBENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2): Structural Identity and Procurement Baseline


3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2, PubChem CID 119100285) is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a 3-chloropyridin-4-yloxy substituent at the pyrrolidine 3-position and a 4-fluorophenyl urea moiety at the 1-position [1]. Its molecular formula is C16H15ClFN3O2 with a molecular weight of 335.76 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 54.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is supplied as a research-grade building block by commercial vendors including Life Chemicals (Catalog F6476-6165, purity ≥90%) [2]. It is structurally isomeric with Clanfenur (CAS 51213-99-1), a tubulin-targeting antineoplastic agent sharing the identical molecular formula but possessing a distinct benzoylphenylurea scaffold, underscoring the critical influence of scaffold architecture on biological target engagement [3].

Why Generic Substitution Fails for 3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide: Scaffold and Substituent Sensitivity


Within the pyrrolidine-1-carboxamide chemical space, even minor substituent variations yield profound differences in molecular recognition, physicochemical behavior, and biological compatibility. The target compound's 4-fluorophenyl urea moiety confers a distinct hydrogen-bonding donor/acceptor profile (1 HBD, 4 HBA) and a specific TPSA of 54.5 Ų [1], placing it in a different permeability and solubility regime compared to analogs bearing 2-methoxyphenyl (CAS 2034556-09-5), 4-fluorobenzyl, or tert-butyl substituents at the same position . Additionally, the compound shares the exact molecular formula (C16H15ClFN3O2) with Clanfenur but adopts an entirely different scaffold — a pyrrolidine carboxamide core versus a benzoylphenylurea — which dictates divergent biological target profiles (kinase/receptor modulation potential versus tubulin polymerization inhibition) [2]. Pyrrolidine carboxamides of this class have been disclosed as SMYD2/SMYD3 methyltransferase inhibitors [3] and as c-MET/RON kinase inhibitors in patent literature [4], indicating that the scaffold is associated with specific epigenetic and kinase targets not addressable by isomeric benzoylphenylureas. Interchanging the target compound with a close analog without verifying target engagement and selectivity data therefore risks invalidating the experimental model or screening campaign.

Product-Specific Quantitative Evidence Guide: 3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2)


Scaffold-Level Differentiation: Pyrrolidine Carboxamide vs. Benzoylphenylurea Isomer (Clanfenur)

The target compound and Clanfenur (CAS 51213-99-1) share the identical molecular formula C16H15ClFN3O2 and molecular weight of 335.76 g/mol but possess fundamentally different core scaffolds. The target compound features a pyrrolidine-1-carboxamide core with a 3-chloropyridin-4-yloxy ether linkage, while Clanfenur is a benzoylphenylurea derivative [1]. Clanfenur is a documented tubulin polymerization inhibitor that binds the colchicine-binding site on β-tubulin [2], whereas the pyrrolidine carboxamide scaffold is associated with kinase inhibition (c-MET/RON) and methyltransferase inhibition (SMYD2/SMYD3) in patent disclosures [3][4]. This scaffold-level divergence means these two isomers are not interchangeable for any target-based screening application.

Structural isomerism Scaffold hopping Target engagement

Hydrogen Bond Donor Count Differentiation: Urea NH vs. N-Alkyl or N-Benzyl Analogs

The target compound possesses one hydrogen bond donor (HBD) attributable to the urea NH group, as computed by PubChem (HBD = 1) [1]. In contrast, the N-tert-butyl analog (N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide) possesses zero HBDs , while the N-(4-fluorobenzyl) analog retains 1 HBD but with a methylene spacer altering the donor geometry . The HBD count is a critical determinant of passive membrane permeability and oral bioavailability potential, with the rule-of-five favoring HBD ≤ 5 [2]. In property-based drug design, a ΔHBD of 1 versus 0 can translate to a predicted difference in Caco-2 permeability of approximately 2- to 5-fold based on established QSPR models [2].

Hydrogen bonding Pharmacokinetics Permeability

Lipophilicity (XLogP3) Differentiation Across N-Aryl Pyrrolidine Carboxamide Analogs

The target compound has a computed XLogP3 value of 2.6 [1]. By comparison, the N-(2-methoxyphenyl) analog (CAS 2034556-09-5) has a higher computed XLogP due to the additional methoxy methyl group, while the N-(tert-butyl) analog is predicted to be substantially more lipophilic (estimated XLogP ≈ 2.9–3.3 based on fragment-based calculation) . Clanfenur, despite sharing the same molecular formula, has a different XLogP value reflective of its distinct scaffold [2]. A ΔXLogP of ≥0.3 between analogs typically corresponds to a measurable difference in aqueous solubility (approximately 2-fold per 0.5 log unit) and plasma protein binding, which are critical parameters for biochemical assay buffer compatibility and in vivo exposure [3].

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area (TPSA) as a Selectivity Discriminator for CNS vs. Peripheral Target Screening

The target compound has a computed TPSA of 54.5 Ų [1]. This value falls below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, suggesting potential CNS accessibility [2]. In contrast, the N-(2-methoxyphenyl) analog (CAS 2034556-09-5) has a higher TPSA due to the additional oxygen atom in the methoxy group (estimated TPSA > 60 Ų) , and Clanfenur has a TPSA of approximately 67 Ų as a benzoylphenylurea [3]. A ΔTPSA of ≥5–10 Ų between analogs is predictive of differential CNS penetration, with compounds below 60 Ų generally showing measurable brain exposure in rodent models while those above 70 Ų are typically peripherally restricted [2].

TPSA CNS permeability Blood-brain barrier

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

The compound is commercially available from Life Chemicals (Catalog F6476-6165) at a purity of ≥90%, with pricing of $85.50 per 2 µmol and $94.50 per 5 µmol as of the most recent listing [1]. In comparison, Clanfenur (CAS 51213-99-1) is available from multiple vendors at ≥98% purity, with pricing that varies by supplier [2]. The N-(2-methoxyphenyl) analog (CAS 2034556-09-5) is listed by specialty vendors without standardized purity or pricing information publicly available . For procurement, the Life Chemicals sourcing of the target compound provides defined purity (90%+) and explicit unit pricing, enabling cost-per-assay calculation that is not feasible for less well-characterized analog suppliers.

Commercial sourcing Purity Cost-efficiency

Best-Fit Research and Industrial Application Scenarios for 3-((3-Chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS 2034618-93-2)


Kinase Inhibitor Lead Discovery: Screening Against c-MET and RON Kinase Panels

The compound's pyrrolidine-1-carboxamide scaffold aligns with the structural motifs claimed in LG Chem's c-MET/RON kinase inhibitor patent family [1]. With a TPSA of 54.5 Ų and XLogP3 of 2.6, the compound occupies a favorable physicochemical space for ATP-competitive kinase inhibitor design [2]. Researchers pursuing c-MET-driven oncology programs may deploy this compound as a scaffold-validation probe or as a starting point for structure-activity relationship (SAR) exploration, differentiating it from the isomeric Clanfenur which targets tubulin rather than kinases [3].

Epigenetic Drug Discovery: SMYD2/SMYD3 Methyltransferase Inhibitor Screening

Epizyme's patent disclosures on substituted pyrrolidine carboxamide compounds as SMYD2 and SMYD3 inhibitors establish the scaffold's relevance to epigenetic methyltransferase targets [4]. The target compound's single HBD (urea NH) and four HBA positions provide a hydrogen-bonding framework compatible with the SAM-binding pocket of SET-domain methyltransferases. Its sub-60 Ų TPSA further supports cell permeability for intracellular target engagement in histone methylation assays [2]. This differentiates it from analogs with zero HBDs (e.g., N-tert-butyl) that lack the requisite donor for key active-site hydrogen bonding.

CNS-Targeted Probe Development: Favorable BBB Penetration Predictors

With a TPSA of 54.5 Ų — below the established CNS permeability threshold of 60–70 Ų [2] — and moderate lipophilicity (XLogP3 = 2.6), the target compound is predicted to exhibit measurable brain penetration. This makes it a rational candidate for CNS kinase or methyltransferase target engagement studies, in contrast to the N-(2-methoxyphenyl) analog (estimated TPSA > 60 Ų) which is more likely to be peripherally restricted [5]. Procurement for CNS screening programs should prioritize this specific N-(4-fluorophenyl) derivative over analogs with higher TPSA values.

Chemical Biology Tool Compound: Scaffold-Selective Probe for Target Deconvolution

The structural isomerism between the target compound (pyrrolidine carboxamide) and Clanfenur (benzoylphenylurea) — sharing the same molecular formula C16H15ClFN3O2 — enables paired-compound experimental designs for target deconvolution [3]. In chemoproteomics or thermal shift assays, using both isomers as differential probes can help distinguish kinase/methyltransferase targets (engaged by the pyrrolidine carboxamide) from tubulin-mediated effects (engaged by Clanfenur), controlling for any off-target effects driven solely by physicochemical properties rather than specific binding. This dual-isomer strategy is uniquely enabled by the target compound's scaffold identity.

Quote Request

Request a Quote for 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.